molecular formula C45H66O16 B1667956 Bryostatin 2 CAS No. 87745-28-6

Bryostatin 2

Cat. No.: B1667956
CAS No.: 87745-28-6
M. Wt: 863 g/mol
InChI Key: LIPGUSBNMQRYNL-IZBIBDMISA-N
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Description

Bryostatin 2 is a member of the bryostatin family, a group of highly oxygenated marine macrolides. These compounds were originally isolated from the marine invertebrate Bugula neritina. Bryostatins are known for their complex structures and significant biological activities, making them subjects of extensive research in various fields, including medicine and pharmacology .

Scientific Research Applications

Bryostatin 2 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Bryostatin 2 is a potent modulator of Protein Kinase C (PKC) . PKC is a family of protein kinases that play crucial roles in several signal transduction pathways, regulating cellular responses such as differentiation, proliferation, and apoptosis .

Mode of Action

This compound interacts with its primary target, PKC, to modulate its activity. It has been shown to attenuate cell proliferation and cell attachment in U937 cells . It also inhibits DNA synthesis in SH-SY5Y human neuroblastoma cells at a concentration of 100 nM . Furthermore, this compound inhibits Epidermal Growth Factor (EGF) binding and induces the release of arachidonic acid in vitro .

Biochemical Pathways

This compound’s interaction with PKC leads to the modulation of various biochemical pathways. For instance, it has been shown to stimulate the transcription of Cyclooxygenase-2 (COX-2) via the PKC→mitogen-activated protein kinase→Activator Protein-1 (AP-1) pathway . This pathway plays a significant role in inflammation and pain, explaining some of the side effects associated with Bryostatin treatment .

Pharmacokinetics

Studies on bryostatin 1, a closely related compound, suggest that it is well absorbed, distributed into and retained in tissues, and relatively slowly excreted after administration

Result of Action

The activation of PKC by this compound leads to various cellular and molecular effects. It has been shown to have significant effects on spatial learning, cognitive function, memory, and other neurological functions . It also exhibits neuroprotective effects, suggesting its potential use in the treatment of neurological disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the marine organism Bugula neritina, from which Bryostatins are derived, is known to harbor bacterial symbionts that produce these compounds . .

Safety and Hazards

Bryostatin 2 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Bryostatin 1, a compound similar to Bryostatin 2, has shown great therapeutic potential for Alzheimer’s disease, multiple sclerosis, fragile X syndrome, stroke, traumatic brain injury, and depression . It exhibits significant rescuing effects on the deficits of spatial learning, cognitive function, memory, and other neurological functions caused by diseases, producing good neuroprotective effects . Future research might focus on developing large-scale industrial synthetic routes of bryostatin or synthesizing bioactive analogues close to it .

Biochemical Analysis

Biochemical Properties

Bryostatin 2, like other bryostatins, is known to interact with protein kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The interaction between this compound and PKC is believed to modulate various biochemical reactions within the cell .

Cellular Effects

This compound influences cell function by modulating the activity of PKC, which plays a crucial role in several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, Bryostatin 1, a closely related compound, has been shown to produce various biological activities through binding with PKC .

Molecular Mechanism

The mechanism of action of this compound involves its binding to PKC, leading to the modulation of this enzyme’s activity . This interaction can result in the activation or inhibition of PKC, leading to changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown long-term effects on cellular function. For instance, treatment with Bryostatin 1, a similar compound, slowed cognitive decline in adults with moderately severe Alzheimer’s disease, and these cognitive benefits were maintained even four months after stopping treatment .

Metabolic Pathways

This compound is involved in the PKC signaling pathway . PKC is a family of enzymes involved in various metabolic pathways, playing a key role in cellular signal transduction .

Transport and Distribution

Given its interaction with PKC, it is likely that it may be transported to sites where PKC is present or active .

Subcellular Localization

Bryostatin 1, a related compound, has been shown to modulate β-catenin signaling through PKD1, altering the subcellular localization of β-catenin . This suggests that this compound may also influence the subcellular localization of certain proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of bryostatin 2 involves a triply convergent route that assembles preformed A-, B-, and C-ring pyrans. The synthesis is accomplished in 42 linear steps and 72 total steps . Key steps include aldol reactions and directed reductions to construct the anti-1,3-diol array present in the principal structure .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the low yield from natural sources. Current efforts focus on synthetic methods to produce this compound in multi-gram quantities using commercially available materials .

Chemical Reactions Analysis

Types of Reactions: Bryostatin 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to create analogues for research purposes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions are often derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Comparison with Similar Compounds

Uniqueness of Bryostatin 2: this compound is unique due to its specific structural features and the particular set of biological activities it exhibits. Its ability to modulate PKC activity with high specificity makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66O16/c1-9-10-11-12-13-14-37(49)59-41-29(21-39(51)56-8)20-32-24-35(27(2)46)58-40(52)23-30(47)22-33-25-36(48)43(5,6)44(53,60-33)26-34-18-28(19-38(50)55-7)17-31(57-34)15-16-42(3,4)45(41,54)61-32/h11-16,19,21,27,30-36,41,46-48,53-54H,9-10,17-18,20,22-26H2,1-8H3/b12-11+,14-13+,16-15+,28-19+,29-21+/t27-,30-,31+,32+,33-,34+,35-,36+,41+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPGUSBNMQRYNL-IZBIBDMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

863.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87745-28-6
Record name (+)-Bryostatin 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87745-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bryostatin 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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